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Compound of Interest

Compound Name: (2R)-2-butyloxirane

Cat. No.: B020065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

butyloxirane isomers, primarily focusing on 1,2-epoxyhexane. Given the sparse availability of

direct experimental data for these specific compounds in public databases, this document

outlines the established experimental and computational methodologies for determining their

thermodynamic characteristics. The content is structured to serve as a valuable resource for

researchers in thermodynamics, chemical synthesis, and drug development, where

understanding the energetic properties of molecules is crucial.

Quantitative Thermodynamic Data
Direct experimental thermochemical data for butyloxirane isomers are not extensively

cataloged in readily accessible databases such as the NIST WebBook. The determination of

these properties often requires dedicated experimental measurements or high-level

computational studies. This section presents a structured summary of the key thermodynamic

properties of interest. Where specific experimental values for butyloxirane are unavailable, data

for analogous, smaller epoxides are provided for context, alongside a description of the

properties for 1,2-epoxyhexane that have been identified in the literature.

Table 1: Summary of Thermodynamic Properties of Butyloxirane and Related Epoxides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b020065?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
1,2-Epoxyhexane
(Butyloxirane)

Butene Oxide Isomers (for
comparison)

Enthalpy of Formation (ΔHf°)

No direct experimental value

readily available.

Computational methods (see

Section 2.2) are required for

accurate prediction.

Gas-phase ΔHf° values have

been determined for butene

oxide isomers through a

combination of reaction

calorimetry and ebulliometry[1]

[2].

Standard Molar Entropy (S°)

Not experimentally determined.

Can be calculated using

statistical mechanics based on

molecular structure and

vibrational frequencies

obtained from computational

methods.

Can be calculated using similar

computational approaches as

for butyloxirane.

Molar Heat Capacity (Cp)

Not experimentally determined.

Can be calculated as a

function of temperature using

computational chemistry

methods.

For some epoxides, heat

capacity has been measured

using techniques like

differential scanning

calorimetry (DSC)[3][4].

Gibbs Free Energy of

Formation (ΔGf°)

No direct experimental value

readily available. Can be

calculated from the enthalpy of

formation and entropy using

the equation: ΔGf° = ΔHf° -

TΔSf°. A study on the reactivity

of 1,2-epoxyhexane with

chlorine atoms reported

calculated Gibbs free reaction

enthalpies using Density

Functional Theory (DFT).

Calculated for various

reactions involving epoxides

using computational methods.

Note: The values for butyloxirane isomers are generally not available in standard compilations

and would require specific experimental determination or computational modeling as described
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in the methodologies below.

Methodologies for Determining Thermodynamic
Properties
The determination of the thermodynamic properties of organic compounds like butyloxirane

isomers involves a combination of experimental techniques and computational methods.

Experimental Protocols
2.1.1. Reaction Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of an epoxide can be determined indirectly by

measuring the enthalpy of a reaction involving the compound, a technique often preferred over

combustion calorimetry for its potential for smaller errors[1]. A common approach is to measure

the heat of reduction of the epoxide to the corresponding alcohol[1].

Experimental Workflow:

Reactant Preparation: A solution of a potent reducing agent, such as lithium

triethylborohydride (LiEt3BH) in a suitable high-boiling solvent like triethylene glycol dimethyl

ether, is prepared inside a reaction calorimeter[1]. The epoxide (e.g., 1,2-epoxyhexane) is

prepared as a pure liquid.

Calorimeter Setup: A reaction calorimeter, which is a device designed to measure the heat

absorbed or released during a chemical reaction, is used. The system is typically maintained

at a constant temperature, for instance, 25.1 °C[1].

Reduction Reaction: The pure liquid epoxide is added to the reducing agent solution in the

calorimeter. The reduction of the epoxide to the corresponding alcohol (1-hexanol in the case

of 1,2-epoxyhexane) is a rapid and quantitative reaction[1].

Heat Measurement: The calorimeter measures the heat evolved during the reaction (ΔHr1).

Calibration: To account for the heat of mixing and other secondary effects, a separate

experiment is often conducted where the final product (the alcohol) is added to the reducing

agent solution.
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Calculation of Enthalpy of Reduction: By combining the heats from the different steps, the

condensed-phase heat of reduction (ΔHred) of the pure liquid epoxide to the pure liquid

alcohol is determined[1].

Calculation of Enthalpy of Formation: The enthalpy of formation of the liquid epoxide can

then be calculated using Hess's law, provided the enthalpy of formation of the corresponding

alcohol is known from the literature.

2.1.2. Ebulliometry for Heat of Vaporization

To determine the gas-phase enthalpy of formation, the heat of vaporization (ΔHvap) of the

liquid epoxide is required. Ebulliometry is a technique used to accurately measure the boiling

point of a liquid at different pressures.

Experimental Protocol:

Apparatus: An ebulliometer is used, which allows for the precise measurement of the boiling

point of a liquid under controlled pressure.

Measurement: The boiling point of the butyloxirane isomer is measured at various pressures.

Data Analysis: The collected data of vapor pressure versus temperature are fitted to the

Clausius-Clapeyron equation.

Calculation of Heat of Vaporization: The slope of the ln(P) versus 1/T plot is used to calculate

the enthalpy of vaporization. This value is then corrected to standard conditions (e.g., 25 °C)

[1].

The gas-phase enthalpy of formation is then obtained by summing the liquid-phase enthalpy of

formation and the heat of vaporization.

Computational Protocols
Due to the challenges and costs associated with experimental thermochemistry, computational

methods are increasingly used to predict the thermodynamic properties of molecules.

2.2.1. Ab Initio and Density Functional Theory (DFT) Calculations
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High-level quantum mechanical calculations can provide accurate estimates of thermodynamic

properties.

Computational Workflow:

Structure Optimization: The 3D molecular structure of the butyloxirane isomer is optimized

using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like

B3LYP/6-31G(d,p).

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

structure. These are crucial for calculating the zero-point vibrational energy (ZPVE), thermal

corrections to enthalpy, and the entropy of the molecule.

Energy Calculation: Single-point energy calculations are then often performed using more

accurate and computationally expensive methods, such as composite methods like

Gaussian-3 (G3) or Complete Basis Set (CBS) methods (e.g., CBS-QB3)[2]. These methods

are known to provide "chemical accuracy" (typically within 1-2 kcal/mol of experimental

values).

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is typically

calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the

number and types of chemical bonds are conserved on both sides of the reaction, which

helps in canceling out systematic errors in the calculations.

Calculation of Entropy and Heat Capacity: The standard molar entropy (S°) and heat

capacity (Cp) are calculated using statistical mechanics from the vibrational frequencies and

moments of inertia obtained from the DFT calculations.

Calculation of Gibbs Free Energy of Formation: The Gibbs free energy of formation (ΔGf°) is

then calculated using the computed ΔHf° and S° values.

Visualizing the Workflow
The following diagram illustrates the logical workflow for determining the thermodynamic

properties of butyloxirane isomers, integrating both experimental and computational

approaches.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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